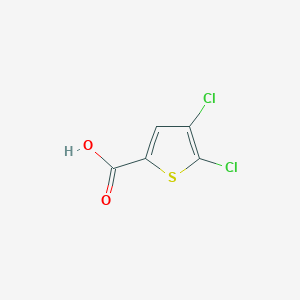
4,5-Dichlorothiophene-2-carboxylic acid
Übersicht
Beschreibung
4,5-Dichlorothiophene-2-carboxylic acid is a chlorinated thiophene derivative that is of interest due to its potential applications in various fields, including organic synthesis and materials science. The compound is structurally related to other thiophene carboxylic acids, which have been extensively studied for their chemical and physical properties, as well as their reactivity in forming complexes with metals and in organic transformations .
Synthesis Analysis
The synthesis of 4,5-Dichlorothiophene-2-carboxylic acid has been reported to start from thiophene-2-carboxylic acid, which undergoes esterification, followed by chlorination using N-chlorosuccinimide, and finally hydrolysis. This method offers high selectivity and yield, with the advantages of mild reaction conditions and the use of readily available raw materials, making it suitable for industrial production .
Molecular Structure Analysis
While the specific molecular structure of 4,5-Dichlorothiophene-2-carboxylic acid is not detailed in the provided papers, related compounds such as 5-methyl-2-thiophenecarboxylic acid have been characterized by X-ray diffraction, revealing intermolecular interactions that stabilize the crystal structure . These findings can provide insights into the potential structural characteristics of 4,5-Dichlorothiophene-2-carboxylic acid.
Chemical Reactions Analysis
Thiophene derivatives are known to participate in various chemical reactions. For instance, 5-bromothiophene-2-carboxylic acid has been used to synthesize a series of novel thiophene-based derivatives via Suzuki cross-coupling reactions, indicating the potential of thiophene carboxylic acids to engage in cross-coupling chemistry . Additionally, organotin carboxylates containing 2-thiophene-carboxylic acid have been synthesized, showcasing the ability of these compounds to form complexes with metals .
Physical and Chemical Properties Analysis
The physical and chemical properties of 4,5-Dichlorothiophene-2-carboxylic acid can be inferred from related compounds. For example, the crystal structure of 5-methyl-2-thiophenecarboxylic acid is stabilized by hydrogen bonds and non-bonded intermolecular interactions, which could also be relevant for the physical properties of 4,5-Dichlorothiophene-2-carboxylic acid . The thermal properties and structural characterizations of copper(II) complexes with thiophene-2,5-dicarboxylic acid provide additional context for understanding the stability and behavior of thiophene carboxylic acids under various conditions .
Wissenschaftliche Forschungsanwendungen
Synthesis Processes
- Efficient Synthesis for Industrial Production : A study by Wang, Ji, & Sha (2014) outlines an efficient and facile process for synthesizing 4,5-Dichlorothiophene-2-carboxylic acid. This process involves esterification, chlorination using N-chlorosuccinimide, and hydrolysis, offering mild reaction conditions and high yield, making it suitable for industrial production.
Chemical Structure Analysis
- Crystal Structure Examination : A study on benzothiophene-based compounds, including 1-benzothiophene-2-carboxylic acid, conducted by Dugarte-Dugarte et al. (2021), explores their pharmacological activities and crystal structures, providing insights into their chemical properties and potential applications.
Chemical Reactions and Derivatives
- Route to Mono- and Di-Alkyl Ethers : The study by Corral & Lissavetzky (1984) describes a new route to mono- and di-alkyl ethers of thiotetronic and α-halogenothiotetronic acids using derivatives of thiophene-2-carboxylic acid.
- Synthesis of Amides and Esters : Research by Nechai et al. (2004) involves synthesizing previously unknown 4,5-dichloroisothiazole-3-carboxylic acid amides and esters, indicating potential for creating diverse chemical compounds.
- Polysubstituted Benzothiophenes Synthesis : A study by Yang et al. (2002) details the synthesis of polysubstituted benzothiophenes and sulfur-containing polycyclic aromatic compounds from thiophene-2-carboxylate, highlighting the versatility of thiophene derivatives.
Biological Evaluation and Applications
- Anti-inflammatory and Antioxidant Properties : Shanmuganathan et al. (2017) synthesized new derivatives of 4,5-diarylthiophene-2-carboxylic acid, exhibiting significant anti-inflammatory and antioxidant activities.
- Chemoselective Synthesis : Jayaraman, Sridharan, & Nagappan (2010) demonstrated a chemoselective synthesis of 3-methyl-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxylic acid, contributing to the understanding of selective chemical reactions.
Microbial Mechanisms and Tolerance
- Microbial Tolerance to Weak Acid Stress : A research topic by Mira & Teixeira (2013) examines the molecular mechanisms of microbial adaptation to weak acid stress, relevant to carboxylic acids like 4,5-Dichlorothiophene-2-carboxylic acid.
Additional Chemical Synthesis and Activities
- Facile Synthesis of Bicyclic Derivatives : The study by Abu-El-Halawa, Sarabi, & El-Abadelah (2008) presents a method for the synthesis of bicyclic derivatives from dichlorothiophene-related compounds.
- Design and Biological Activities : Arasavelli, Sharma Veera Raghava, & Vidavalur (2017) focused on the synthesis of thiophene-2-carboxylic acid derivatives and evaluated their antibacterial and anticancer activities.
Cross-Coupling Reactions
- Cross-Coupling Reactions of Boronic Acids : Research by Houpis et al. (2010) utilized carboxylic acid anions as directing groups in cross-coupling reactions of dihalo heterocycles, showing the versatility of carboxylic acid derivatives in chemical synthesis.
Safety And Hazards
The compound is classified under GHS07 for safety . The hazard statements include H315, H317, and H319, indicating that it can cause skin irritation, allergic skin reactions, and serious eye irritation . The precautionary statements include P280, P305, P338, and P351, suggesting protective measures and first aid procedures in case of exposure .
Eigenschaften
IUPAC Name |
4,5-dichlorothiophene-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2Cl2O2S/c6-2-1-3(5(8)9)10-4(2)7/h1H,(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDBAYLWBVQVMTD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC(=C1Cl)Cl)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H2Cl2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50308220 | |
| Record name | 4,5-dichlorothiophene-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50308220 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4,5-Dichlorothiophene-2-carboxylic acid | |
CAS RN |
31166-29-7 | |
| Record name | 31166-29-7 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=202727 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4,5-dichlorothiophene-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50308220 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4,5-Dichlorothiophene-2-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details









Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Dispiro[5.2.5.2]hexadecan-1-one](/img/structure/B154799.png)
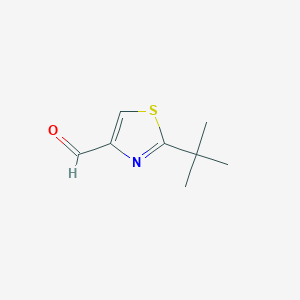
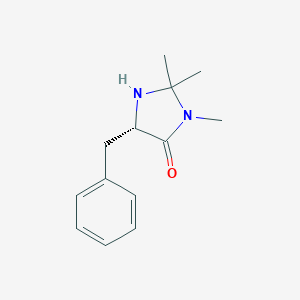


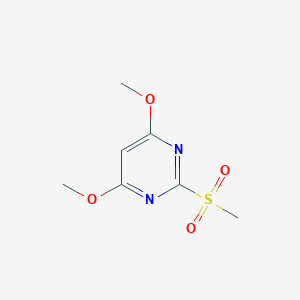
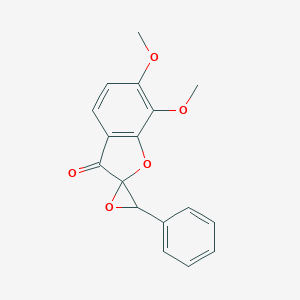



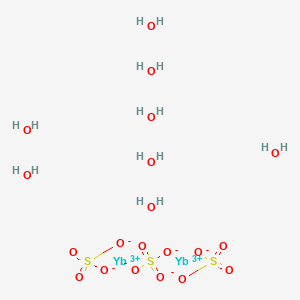


![[3,3'-Bipyridine]-5-carboxylic acid](/img/structure/B154828.png)